Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate is an organic compound with the chemical formula C11H17N3O2. It is a white crystalline powder that is soluble in ethanol, methanol, and dichloromethane, but slightly soluble in ether and benzene, and insoluble in water . This compound is used as an intermediate in organic synthesis for the production of other compounds .
Preparation Methods
The synthesis of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves several steps:
Reaction of 4-aminopyrazole with adipic acid dihydrazide: This reaction produces 4-adipic acid dihydrazide pyrazole.
Reaction with 2,3-dibromopropane in the presence of sodium chloride: This step yields 4-(2,3-dibromopropyl)adipic acid dihydrazide pyrazole.
Reaction with tert-butyl chloroformate under basic conditions: This step produces tert-butyl 4-(2,3-dibromopropyl)adipic acid dihydrazide pyrazole.
Treatment with sodium ethoxide: This final step yields this compound.
Chemical Reactions Analysis
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups.
Common reagents and conditions: These reactions typically involve reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: This compound has a similar structure but lacks the oxo group at the 4-position.
Tert-butyl 3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate: This compound has an iodine atom at the 3-position instead of the oxo group at the 4-position.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other similar compounds.
Biological Activity
Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4O2 with a molecular weight of approximately 238.29 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Synthetic pathways often focus on modifying the carboxylate and ketone functionalities to enhance biological activity. For example, one study reported the synthesis of various substituted derivatives which were evaluated for their inhibitory effects on HIV-1 integrase, showcasing the importance of structural modifications in enhancing potency .
Antiviral Activity
Research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrazine scaffold exhibit notable antiviral properties. A key study indicated that certain compounds in this class inhibit HIV-1 integrase with IC50 values as low as 74 nM, significantly impacting viral replication . This suggests that this compound could be a promising candidate for further development as an antiviral agent.
Antimicrobial Properties
In addition to its antiviral activity, related compounds have shown effectiveness against Mycobacterium tuberculosis by targeting pantothenate synthetase (PS), an essential enzyme for bacterial survival. A series of derivatives were synthesized and evaluated for their inhibitory activity against PS with promising results . This highlights the potential of this compound in combating resistant bacterial strains.
Study on HIV-1 Integrase Inhibition
A detailed investigation into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrazines revealed that specific substituents enhance binding affinity to the integrase active site. The lead compound demonstrated significant inhibition of both integrase-catalyzed strand transfer and HIV replication in cellular models .
Antimycobacterial Activity Assessment
In another study focusing on Mycobacterium tuberculosis, researchers synthesized a range of pyrazolo derivatives and assessed their activity against non-replicating persistent forms of the bacteria. The results indicated that some compounds exhibited IC50 values in the low micromolar range against PS, suggesting potential therapeutic applications for treating tuberculosis .
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-6-7-14-8(9(13)15)4-5-12-14/h4-5H,6-7H2,1-3H3 |
InChI Key |
HCOSIFHESYXLKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.